![molecular formula C19H21N5O3S B3005827 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide CAS No. 1207001-44-2](/img/structure/B3005827.png)
3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide
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Description
The compound 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, including antimicrobial and anticancer properties. The papers provided do not directly discuss this specific compound, but they do provide insights into the synthesis and biological evaluation of structurally related sulfonamides.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of heterocyclic synthesis, the paper titled "1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis" discusses the synthesis of novel sulfonamides incorporating various heterocyclic moieties starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the specific compound is not mentioned, the general approach to synthesizing sulfonamide derivatives is relevant and could potentially be applied to the synthesis of 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically confirmed using techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and functional groups present in the compound .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, the paper on "Synthesis and Antimicrobial Activity of some New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole" describes the reaction of a sulfonamide with aromatic aldehydes, semicarbazide, and thiosemicarbazide to yield different heterocyclic compounds . These reactions demonstrate the versatility of sulfonamides in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the heterocyclic framework. The antimicrobial and antiproliferative activities of these compounds are also significant properties that are often evaluated. For example, the paper "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES" reports on the antibacterial and antiproliferative activities of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives . These properties are crucial for the potential application of sulfonamides in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various targets, including enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and improve adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
The presence of a pyrrolidine ring in the compound suggests that it may have a range of biological activities, as compounds with similar structures have been reported to exhibit various bioactive properties .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to different biological profiles, suggesting that the compound’s action may be influenced by its environment .
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-19(14(2)27-22-13)28(25,26)23-16-7-5-6-15(12-16)17-8-9-18(21-20-17)24-10-3-4-11-24/h5-9,12,23H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQNNEBZPQOHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-4-sulfonamide |
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